1-(Chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene
Overview
Description
1-(Chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloromethyl group, a methylsulfonyl group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzene Ring Substituents: The trifluoromethyl group is introduced onto the benzene ring through a radical trifluoromethylation process.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is added via sulfonylation reactions, often using reagents such as methylsulfonyl chloride in the presence of a base.
Chloromethylation: The final step involves the chloromethylation of the benzene ring, typically using chloromethyl methyl ether or similar reagents under acidic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions, leading to the formation of sulfoxides or sulfides.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, often facilitated by transition metal catalysts.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes . The chloromethyl and methylsulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity .
Comparison with Similar Compounds
1-(Chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene can be compared with other trifluoromethyl-substituted benzene derivatives, such as:
1-(Chloromethyl)-4-(trifluoromethyl)benzene: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
1-(Methylsulfonyl)-4-(trifluoromethyl)benzene: Lacks the chloromethyl group, affecting its potential for nucleophilic substitution reactions.
1-(Chloromethyl)-2-(trifluoromethyl)benzene: The position of the trifluoromethyl group alters the compound’s electronic properties and reactivity.
The presence of all three functional groups in this compound makes it unique, offering a combination of reactivity and stability that is valuable in various applications.
Properties
IUPAC Name |
1-(chloromethyl)-4-methylsulfonyl-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O2S/c1-16(14,15)7-3-2-6(5-10)8(4-7)9(11,12)13/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMQGTUDXNINPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)CCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679876 | |
Record name | 1-(Chloromethyl)-4-(methanesulfonyl)-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086389-83-4 | |
Record name | Benzene, 1-(chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086389-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Chloromethyl)-4-(methanesulfonyl)-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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